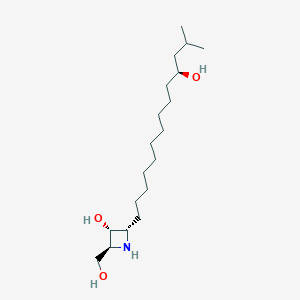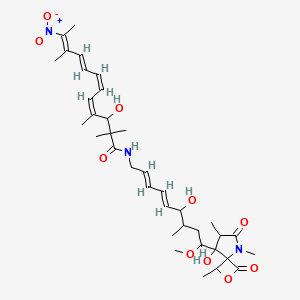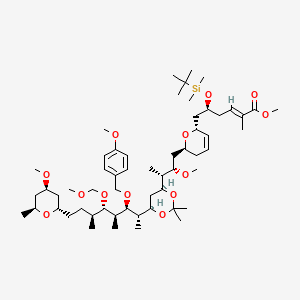
Carbazoquinocin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazoquinocin C is a natural product found in Streptomyces violaceus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Carbazoquinocin C, a carbazole alkaloid, has been the subject of various studies focusing on its synthesis and biological potential. Aygün and Pindur (2003) synthesized new structural variants of this compound, demonstrating their ability to trap oxygen-centered radicals and inhibit cyclooxygenase-1 and 5-lipoxygenase in the µM-range. Some variants also showed significant inhibition of oxidative damage to cellular DNA in the nM-range (Aygün & Pindur, 2003).
Lipid Peroxidation Inhibition
Knölker et al. (2002) presented an efficient total synthesis of this compound, highlighting its role as a potent lipid peroxidation inhibitor. This synthesis involved a palladium(II)-catalyzed oxidative cyclization, yielding this compound in high yield and few steps (Knölker, Fröhner, & Reddy, 2002).
Antioxidant and Anti-TB Activity
Choi et al. (2008) synthesized carbazole derivatives, including this compound, which act as antioxidants and free-radical scavengers. They suggest potential as lead compounds for developing new drugs against diseases initiated by oxygen-derived free radicals. Additionally, some carbazole derivatives showed anti-tuberculosis activity (Choi et al., 2008).
Potential Neuroprotective Properties
Kobayashi et al. (2019) investigated the biosynthesis of carbazole alkaloids like this compound in Streptomyces, which has implications for their potential neuroprotective properties. They identified the gene cluster responsible for the biosynthesis of these alkaloids, suggesting their significance in developing neuroprotective drugs (Kobayashi et al., 2019).
Eigenschaften
Molekularformel |
C20H23NO2 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-heptyl-2-methyl-9H-carbazole-3,4-dione |
InChI |
InChI=1S/C20H23NO2/c1-3-4-5-6-7-10-14-13(2)19(22)20(23)17-15-11-8-9-12-16(15)21-18(14)17/h8-9,11-12,21H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
XFGOIZUEQXLEAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
Kanonische SMILES |
CCCCCCCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
Synonyme |
carbazoquinocin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)

![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)




![(S)-2-Methyl-butyric acid (1S,3S,4aR,7S,8S,8aS)-8-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-naphthalen-1-yl ester](/img/structure/B1251956.png)
![2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine](/img/structure/B1251957.png)



![(6R,6As,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1251963.png)

